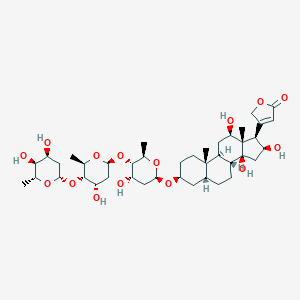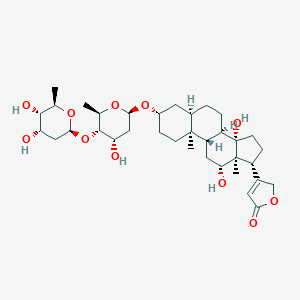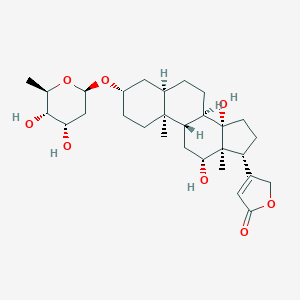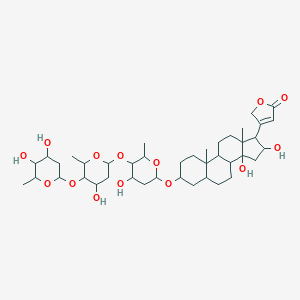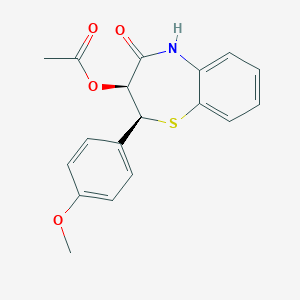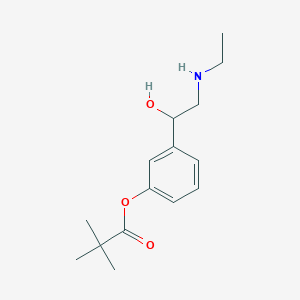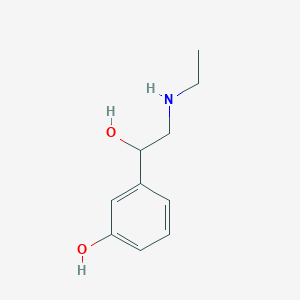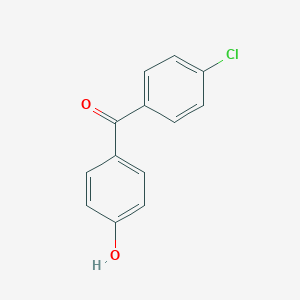![molecular formula C16H15ClO2 B194601 Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]- CAS No. 154356-96-4](/img/structure/B194601.png)
Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-
Übersicht
Beschreibung
“Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-” is a chemical compound with the molecular formula C16H15ClO2 and a molecular weight of 274.74 . It is also known as Fenofibrate Impurity F . This compound is a photoproduct of the antihyperlipoproteinemic drug Fenofibrate .
Physical And Chemical Properties Analysis
“Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-” is a solid substance with a melting point of 106-108°C . Its predicted boiling point is 399.1±27.0 °C, and its predicted density is 1.159±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Biological Activities and Antimicrobial Properties
Methanone derivatives, including (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-methanone, have been extensively researched for their biological activities. Studies have shown that these compounds possess significant antimicrobial and antioxidant properties. For instance, Thirunarayanan (2016) synthesized and evaluated the biological activities of various methanone derivatives, demonstrating their effectiveness against several bacterial and fungal species (Thirunarayanan, 2016). Additionally, Sivakumar et al. (2021) conducted a comprehensive study on the antimicrobial activity of methanone derivatives, revealing their potential in fighting bacterial and fungal infections (Sivakumar et al., 2021).
Antitubercular Activities
Methanone compounds have shown promising results in the treatment of tuberculosis. Dwivedi et al. (2005) reported the synthesis of phenyl cyclopropyl methanones, demonstrating significant anti-tubercular activities against Mycobacterium tuberculosis (Dwivedi et al., 2005). These findings were further supported by Bisht et al. (2010), who synthesized a series of methanone derivatives and evaluated their antitubercular efficacy, observing notable inhibitory effects on various strains of M. tuberculosis (Bisht et al., 2010).
Anti-inflammatory and Antibacterial Agents
Methanone derivatives have also been identified as potential anti-inflammatory and antibacterial agents. Ravula et al. (2016) synthesized novel pyrazoline derivatives of methanone and demonstrated their effectiveness as anti-inflammatory and antibacterial agents, highlighting their potential in medical applications (Ravula et al., 2016).
Anticancer Properties
Research has also explored the anticancer potential of methanone derivatives. Magalhães et al. (2013) studied the effects of a methanone compound on leukemia cells, observing its ability to inhibit tubulin polymerization and induce apoptosis, suggesting its application in cancer therapy (Magalhães et al., 2013).
Molecular Structure and Docking Studies
The molecular structure and docking studies of methanone derivatives have been extensively researched, providing insights into their interaction mechanisms and structural properties. This is crucial for understanding their biological activities and potential therapeutic applications. Shahana and Yardily (2020) conducted such studies, emphasizing the importance of these compounds in pharmaceutical research (Shahana & Yardily, 2020).
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLTXCVJWGIWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452726 | |
| Record name | (4-Chlorophenyl){4-[(propan-2-yl)oxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154356-96-4 | |
| Record name | (4-Chlorophenyl){4-[(propan-2-yl)oxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



